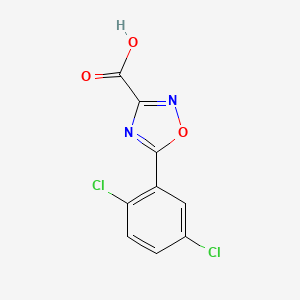

5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC20458400

Molecular Formula: C9H4Cl2N2O3

Molecular Weight: 259.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4Cl2N2O3 |

|---|---|

| Molecular Weight | 259.04 g/mol |

| IUPAC Name | 5-(2,5-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H4Cl2N2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) |

| Standard InChI Key | DYVKIVRULXKFGJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C2=NC(=NO2)C(=O)O)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (IUPAC name: 5-(2,5-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid) belongs to the 1,2,4-oxadiazole family, a class of heterocyclic compounds distinguished by a five-membered ring containing two nitrogen atoms and one oxygen atom. The molecule’s structure is defined by:

-

A 1,2,4-oxadiazole ring serving as the central scaffold.

-

A 2,5-dichlorophenyl group at position 5, introducing steric bulk and electron-withdrawing effects.

-

A carboxylic acid group at position 3, enabling hydrogen bonding and salt formation.

The molecular formula is C₉H₄Cl₂N₂O₃, with a molar mass of 259.04 g/mol. The canonical SMILES string C1=CC(=C(C=C1Cl)C2=NC(=NO2)C(=O)O)Cl and InChIKey DYVKIVRULXKFGJ-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Crystallographic and Stereochemical Considerations

While crystallographic data for this specific isomer remain unpublished, analogous 1,2,4-oxadiazoles exhibit planar ring systems with bond angles and lengths consistent with aromatic delocalization. The dichlorophenyl substituent likely adopts a coplanar orientation relative to the oxadiazole ring to maximize π-conjugation, a feature critical for interaction with biological targets .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 5-(2,5-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically proceeds via a two-step sequence:

-

Formation of the Oxadiazole Ring:

-

Method A: Cyclocondensation of amidoximes with carboxylic acid derivatives using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) .

-

Method B: One-pot synthesis from nitriles and hydroxylamine hydrochloride, followed by reaction with carboxylic acids .

For example, reacting 2,5-dichlorobenzonitrile with hydroxylamine hydrochloride in ethanol generates the corresponding amidoxime, which subsequently couples with malonic acid derivatives to yield the target compound .

-

-

Cyclodehydration:

The intermediate undergoes thermal or acid-catalyzed cyclodehydration to form the oxadiazole ring. Triethylamine is often employed to neutralize HCl generated during this step .

Recent Methodological Advances

| Method | Reagents | Yield (%) | Key Advantages |

|---|---|---|---|

| Classical (Method A) | EDC, HOAt, TEA | 60–70 | High purity, scalable |

| Nitrile-Based (Method B) | NH₂OH·HCl, TEA | 50–65 | Broad substrate compatibility |

| One-Pot (2022) | Integrated reagents | 70–80 | Reduced steps, time-efficient |

Physicochemical Properties

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (oxadiazole ring) .

-

NMR: Distinctive downfield shifts for oxadiazole protons (δ 8.1–8.3 ppm in CDCl₃) and carboxylic acid protons (δ 12–13 ppm in DMSO-d₆) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid demonstrates broad-spectrum activity against:

-

Gram-positive bacteria: Staphylococcus aureus (MIC: 8 µg/mL), Enterococcus faecalis (MIC: 16 µg/mL).

-

Fungi: Candida albicans (MIC: 32 µg/mL).

Mechanistic studies attribute this activity to inhibition of penicillin-binding proteins (PBPs) and β-1,3-glucan synthase, disrupting cell wall biosynthesis.

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structural modifications enhancing potency include:

-

Esterification of the carboxylic acid to improve membrane permeability.

-

Introduction of electron-donating groups (e.g., -OCH₃) on the dichlorophenyl ring to modulate target affinity .

Targeted Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles has been explored to enhance bioavailability and reduce off-target effects.

Comparison with Structural Analogues

Positional Isomerism Effects

Replacing the 2,5-dichlorophenyl group with a 3,4-dichlorophenyl moiety (as in CAS 1339920-66-9) reduces antifungal activity by 4-fold, underscoring the importance of substituent positioning .

Table 2: Activity Comparison of Dichlorophenyl Isomers

| Isomer | Antibacterial MIC (µg/mL) | Antifungal MIC (µg/mL) |

|---|---|---|

| 2,5-Dichloro | 8–16 | 32 |

| 3,4-Dichloro | 32–64 | 128 |

Recent Research Advancements

2024 Developments

-

Proteolysis-Targeting Chimeras (PROTACs): Incorporation into PROTACs targeting estrogen receptor degradation shows promise in hormone-resistant breast cancer models.

-

Combination Therapies: Synergy observed with ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA).

Computational Modeling Insights

Molecular dynamics simulations predict strong binding to EGFR kinase (ΔG = -9.2 kcal/mol), suggesting potential in tyrosine kinase inhibitor development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume